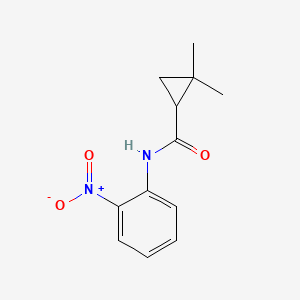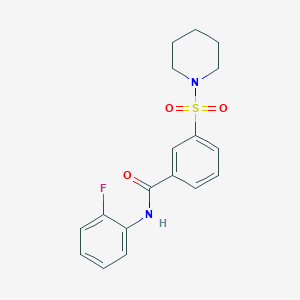
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as FPB or TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. The compound has been shown to selectively inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and immune cells.
Mécanisme D'action
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide exerts its effects by selectively inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and immune cells. The compound has been shown to inhibit the activity of PI3K, AKT, mTOR, and NF-κB, which are all key regulators of cell growth and survival. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells and suppress the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that the compound can induce apoptosis in cancer cells and suppress the activation and proliferation of immune cells. In addition, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its selectivity for certain enzymes and signaling pathways. This allows researchers to study the specific effects of inhibiting these pathways on cancer cells and immune cells. However, one limitation of using the compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of the compound in preclinical and clinical studies.
Orientations Futures
There are several potential future directions for the development and use of N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide. One direction is the further optimization of the compound to improve its selectivity, potency, and pharmacokinetic properties. Another direction is the evaluation of the compound in preclinical and clinical studies for the treatment of various types of cancers and autoimmune diseases. Finally, the compound could be used as a tool compound to study the role of specific signaling pathways in cancer and immune cell biology.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide involves several steps, including the reaction of 2-fluoroaniline with 3-chlorobenzoic acid to form 2-fluoro-3-(carboxymethyl)aniline, followed by the reaction of this intermediate with piperidine and sulfur dioxide to form the corresponding sulfonamide. Finally, the sulfonamide is coupled with 3-amino-4-fluorobenzamide to yield the target compound.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that the compound can inhibit the activity of several signaling pathways that are involved in the growth and survival of cancer cells, including the PI3K/AKT/mTOR and NF-κB pathways. In addition, the compound has been shown to inhibit the activation and proliferation of immune cells, such as T cells and B cells, which play a key role in the development of autoimmune diseases.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-9-2-3-10-17(16)20-18(22)14-7-6-8-15(13-14)25(23,24)21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWKLGMJUVVCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)
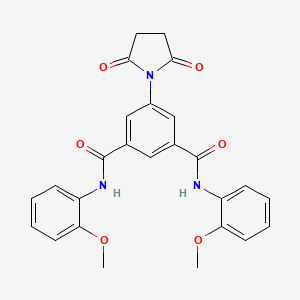
![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)
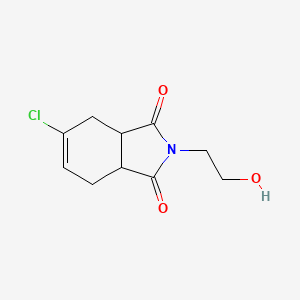
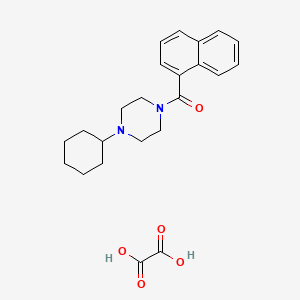
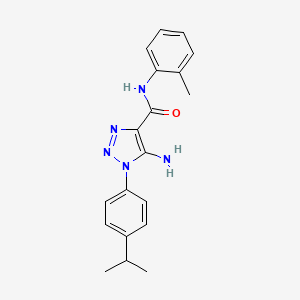
![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![3-(4-chlorophenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4954793.png)
![1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4954801.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4954813.png)
